molecular formula C20H15FN6O B2708843 3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile CAS No. 1251574-57-8

3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile

Cat. No.: B2708843
CAS No.: 1251574-57-8
M. Wt: 374.379
InChI Key: ZRSRDWMEYKXIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile is a complex organic compound that features a triazolopyrimidine core structure

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole-containing scaffolds, which are present in this compound, are unique heterocyclic compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

It is known that 1,2,4-triazoles, a key component of this compound, interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

Compounds containing 1,2,4-triazole scaffolds have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo . These studies can provide insights into the compound’s ADME properties and their impact on bioavailability.

Result of Action

It is known that compounds containing 1,2,4-triazole scaffolds have shown potential pharmaceutical activity against various diseases . This suggests that the compound may have a variety of molecular and cellular effects, depending on the specific disease or condition being treated.

Action Environment

It is known that the synthesis of 1,2,4-triazole-containing scaffolds has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors, such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluoroanilino and benzonitrile groups. Common reagents used in these reactions include various anilines, nitriles, and triazoles, often under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile is unique due to its specific triazolopyrimidine core and the presence of a fluoroanilino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[7-(4-fluoroanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c1-13-9-18(23-17-7-5-16(21)6-8-17)24-19-25-26(20(28)27(13)19)12-15-4-2-3-14(10-15)11-22/h2-10H,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSRDWMEYKXIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN(C(=O)N12)CC3=CC(=CC=C3)C#N)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.